Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester
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Overview
Description
Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with a complex structure It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate amines with ketoesters, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,6-dimethyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate
- Octahydro-1,6-dimethyl-4-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a synthetic compound belonging to the class of pyrido-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrido-pyrimidine core which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antiviral Activity : The compound has shown promising results as an inhibitor of HIV integrase, a key enzyme in the HIV replication cycle. This suggests potential use in antiretroviral therapy .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. For instance, it has been noted to exhibit cytotoxic effects against HeLa and A375 cells .
- Kinase Inhibition : The compound also shows inhibition of receptor tyrosine kinases involved in angiogenesis, which is critical for tumor growth and metastasis .
Efficacy Studies
A series of studies have evaluated the biological activity of this compound:
Study | Target | IC50 Value (µM) | Remarks |
---|---|---|---|
HIV Integrase | 0.55 | Significant inhibition observed | |
VEGFR-2 Kinase | 1.46 | Potential for antiangiogenic therapy | |
HeLa Cells | 0.87 | Induced apoptosis in cancer cells |
Case Studies
One notable case study involved the application of this compound in a preclinical model for colorectal cancer. The compound was administered orally to mice with established tumors, resulting in a notable reduction in tumor growth rates compared to control groups. This suggests that this compound could be a candidate for further development as an anticancer agent .
Properties
CAS No. |
33499-14-8 |
---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
ethyl 1,6-dimethyl-4-oxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h9-11H,4-8H2,1-3H3 |
InChI Key |
HGVRNDCUBSOXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C2CCCC(N2C1=O)C)C |
Origin of Product |
United States |
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